2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole, also known as CMBT, is a benzothiazole derivative that has been studied extensively for its potential applications in scientific research. CMBT has a unique chemical structure that makes it an attractive candidate for use in a variety of research studies, including those focused on the development of new drugs and therapies. In
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a variety of biological activities, including antitumor, antibacterial, and antifungal properties. This compound has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole has several advantages for use in lab experiments. It is easy to synthesize and has a high yield, making it a cost-effective compound for research purposes. It also has a variety of biological activities, making it useful in a wide range of research studies. However, this compound also has limitations. It has low solubility in water, which may make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole. One area of focus could be the development of new therapeutic agents based on the structure of this compound. Another area of focus could be the investigation of the mechanism of action of this compound, which could lead to a better understanding of its potential applications. Additionally, further studies could be conducted to investigate the effects of this compound on different types of cancer cells and microorganisms, which could lead to the development of new treatments for these diseases.
Synthesis Methods
The synthesis of 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole can be achieved through a variety of methods, including the reaction of 4-chloro-3-methoxyaniline with o-aminobenzenethiol in the presence of a catalyst such as copper(II) acetate. Other methods include the reaction of 3-chloro-4-methoxyaniline with 2-mercaptobenzothiazole in the presence of a catalyst such as zinc chloride. The yield of this compound through these methods is typically high, making it a cost-effective compound for research purposes.
properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c1-17-12-7-6-9(8-10(12)15)14-16-11-4-2-3-5-13(11)18-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSYRSSSZVZWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.